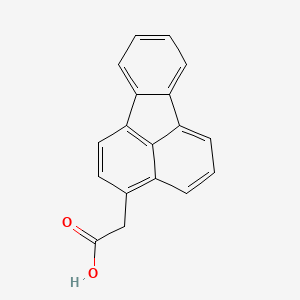
3-Fluorantheneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorantheneacetic acid is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a fluoranthene moiety attached to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorantheneacetic acid typically involves the functionalization of fluoranthene. One common method includes the Friedel-Crafts acylation of fluoranthene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorantheneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Fluorantheneacetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 3-Fluorantheneacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Fluoranthene: A parent compound with similar structural features but lacking the acetic acid group.
Phenanthreneacetic acid: Another PAH derivative with an acetic acid group attached to a phenanthrene moiety.
Uniqueness: 3-Fluorantheneacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
24827-02-9 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-fluoranthen-3-ylacetic acid |
InChI |
InChI=1S/C18H12O2/c19-17(20)10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)18(15)16/h1-9H,10H2,(H,19,20) |
Clave InChI |
CBEXQVODXOMTBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



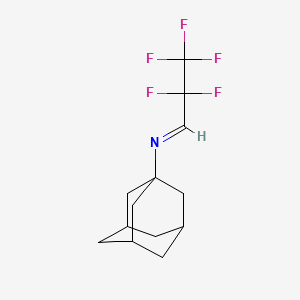
![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
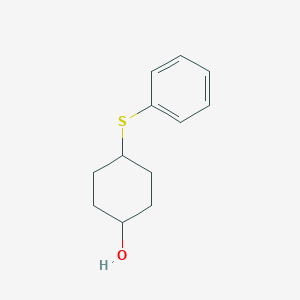


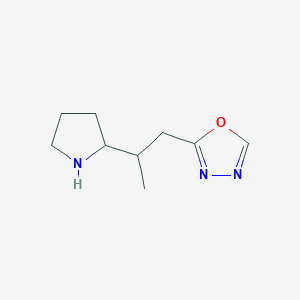

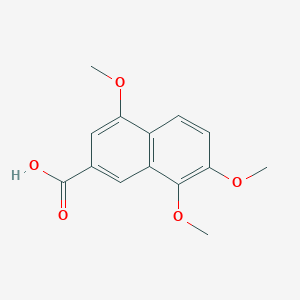
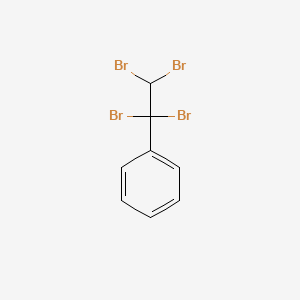


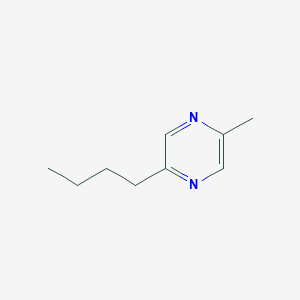
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
